molecular formula C20H23N3O2 B2917695 N'-(diphenylmethylene)-2-morpholinopropanohydrazide CAS No. 478247-09-5

N'-(diphenylmethylene)-2-morpholinopropanohydrazide

Cat. No. B2917695
M. Wt: 337.423
InChI Key: CUUAFAOLFAIQJQ-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).


Scientific Research Applications

Photosystem 2 Reaction Catalysis

N'-(diphenylmethylene)-2-morpholinopropanohydrazide, through its structural relation to diphenylcarbazide, has potential applications in catalyzing photosystem 2 reactions in chloroplasts and subchloroplast fragments. Diphenylcarbazide, a structurally related compound, has been used as an electron donor in the photoreduction of 2,6-dichlorophenolindophenol by tris-washed chloroplasts, providing a sensitive assay for photosystem 2 activity in chloroplasts. This process involves the photooxidation of diphenylcarbazide, indicating its potential role in measuring the primary photochemical reactions of photosystem 2, which are crucial for understanding photosynthetic mechanisms and energy capture in plants (Vernon & Shaw, 1969).

Tuberculosis Treatment Research

In tuberculosis research, 1,5-diphenyl pyrroles, compounds related to N'-(diphenylmethylene)-2-morpholinopropanohydrazide, have shown high efficacy against M. tuberculosis. By optimizing the substitution patterns on the phenyl rings and replacing thiomorpholine with morpholine, new compounds with improved drug-like properties have been synthesized. These compounds target MmpL3 in mycobacteria, a key component in the bacterial cell wall synthesis pathway. Their efficacy in an acute murine TB infection model highlights their potential in developing new anti-tubercular therapies, thus contributing to the fight against tuberculosis (Poce et al., 2013).

Electrophosphorescence Devices

N'-(diphenylmethylene)-2-morpholinopropanohydrazide, through structural similarity to diphenyl compounds, could potentially be used in the development of electrophosphorescent devices. Diphenyl compounds have been utilized in light-emitting devices for their efficient electrophosphorescence properties. For example, rhenium(I) diimine complexes, when combined with N, N'-di-1-naphthyl-N, N'-diphenylbenzidine, have shown high efficiency and brightness in electrophosphorescent devices, indicating the potential application of N'-(diphenylmethylene)-2-morpholinopropanohydrazide in this field (Li et al., 2004).

Safety And Hazards

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Future Directions

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I hope this general approach is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-16(23-12-14-25-15-13-23)20(24)22-21-19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16H,12-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUUAFAOLFAIQJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320785
Record name N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817683
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-(diphenylmethylene)-2-morpholinopropanohydrazide

CAS RN

478247-09-5
Record name N-(benzhydrylideneamino)-2-morpholin-4-ylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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